molecular formula C10H9F6N5 B12852394 1-[3,5-Di(trifluoromethyl)phenyl]biguanide

1-[3,5-Di(trifluoromethyl)phenyl]biguanide

Cat. No.: B12852394
M. Wt: 313.20 g/mol
InChI Key: ZVDJMZRPCBCFRP-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]biguanide is a chemical compound known for its unique structure and properties It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a biguanide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]biguanide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with cyanoguanidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of 1-[3,5-Bis(trifluoromethyl)phenyl]biguanide involves scaling up the laboratory synthesis methods. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques helps in achieving high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-[3,5-Bis(trifluoromethyl)phenyl]biguanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can lead to the formation of new compounds with modified functional groups .

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)phenyl]biguanide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]biguanide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3,5-Bis(trifluoromethyl)phenyl]biguanide is unique due to its biguanide moiety, which imparts distinct chemical and biological properties. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6N5/c11-9(12,13)4-1-5(10(14,15)16)3-6(2-4)20-8(19)21-7(17)18/h1-3H,(H6,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDJMZRPCBCFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)N=C(N)N=C(N)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6N5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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